(3R,4R)-4-Methylsulfanyloxolan-3-ol physical and chemical properties
(3R,4R)-4-Methylsulfanyloxolan-3-ol physical and chemical properties
An In-Depth Technical Guide to (3R,4R)-4-Methylsulfanyloxolan-3-ol: Properties, Synthesis, and Potential Applications
Abstract
Introduction
The oxolane (tetrahydrofuran) ring is a prevalent scaffold in a multitude of natural products and pharmacologically active molecules. Its unique stereochemical and electronic properties make it a valuable building block in medicinal chemistry. The introduction of both a hydroxyl and a methylsulfanyl group at the 3 and 4 positions with a defined (3R,4R) stereochemistry presents a chiral molecule with potential for specific interactions with biological targets. This guide aims to provide a detailed theoretical and practical framework for understanding (3R,4R)-4-Methylsulfanyloxolan-3-ol, despite the current absence of extensive published literature.
Molecular Structure and Core Properties
The fundamental structure of (3R,4R)-4-Methylsulfanyloxolan-3-ol consists of a five-membered tetrahydrofuran ring. The stereochemistry at carbons 3 and 4 is fixed in the R configuration. A hydroxyl (-OH) group is attached to the 3-position, and a methylsulfanyl (-SCH3) group is at the 4-position.
Structural Information:
| Property | Value | Source |
| Molecular Formula | C5H10O2S | PubChem[1] |
| IUPAC Name | (3R,4R)-4-methylsulfanyloxolan-3-ol | PubChem[1] |
| Monoisotopic Mass | 134.04015 Da | PubChem[1] |
| Canonical SMILES | CS[C@@H]1COC[C@H]1O | PubChem[1] |
| InChI Key | ATVYTDNUOBDOAH-RFZPGFLSSA-N | PubChem[1] |
Below is a 2D representation of the molecular structure:
Caption: 2D structure of (3R,4R)-4-Methylsulfanyloxolan-3-ol.
Predicted Physicochemical Properties
In the absence of experimental data, computational predictions provide valuable insights into the physicochemical properties of (3R,4R)-4-Methylsulfanyloxolan-3-ol. These predictions are based on its structure and are useful for planning experimental work.
| Property | Predicted Value | Notes |
| Molecular Weight | 134.19 g/mol | - |
| XLogP3 | -0.1 | This value suggests good aqueous solubility. |
| Hydrogen Bond Donors | 1 | From the hydroxyl group. |
| Hydrogen Bond Acceptors | 3 | One from the hydroxyl oxygen, one from the ether oxygen, and one from the sulfur atom. |
| Topological Polar Surface Area | 49.75 Ų | Indicates potential for good cell permeability. |
| Rotatable Bond Count | 2 | - |
Note: These values are computationally predicted and should be experimentally verified.
Inferred Chemical Properties and Reactivity
The chemical behavior of (3R,4R)-4-Methylsulfanyloxolan-3-ol is dictated by its functional groups: a secondary alcohol, a thiol ether, and a tetrahydrofuran ring.
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Secondary Alcohol: The hydroxyl group can undergo typical alcohol reactions.
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Oxidation: Oxidation with mild oxidizing agents would likely yield the corresponding ketone, (4R)-4-(methylsulfanyl)oxolan-3-one. Stronger oxidation could potentially lead to ring opening.
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Esterification and Etherification: The hydroxyl group can be esterified with carboxylic acids or their derivatives and etherified with alkyl halides under basic conditions.
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Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by tosylation) and subsequently displaced by nucleophiles.
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Thiol Ether (Sulfanyl Group): The methylsulfanyl group is generally stable but can be oxidized.
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Oxidation: Oxidation with agents like hydrogen peroxide or a peroxy acid can convert the sulfide to a sulfoxide and further to a sulfone. This transformation can significantly alter the molecule's polarity and biological activity.
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Oxolane (Tetrahydrofuran) Ring: The ether linkage in the THF ring is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.
Proposed Synthetic Workflow
A plausible synthetic route to (3R,4R)-4-Methylsulfanyloxolan-3-ol could start from a chiral precursor, employing stereoselective reactions to establish the desired stereocenters. A hypothetical retrosynthetic analysis suggests a pathway involving the opening of an epoxide.
Caption: Retrosynthetic analysis for (3R,4R)-4-Methylsulfanyloxolan-3-ol.
A General Synthetic Protocol:
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Starting Material: A suitable chiral starting material, such as a derivative of a chiral sugar or a product of an asymmetric dihydroxylation reaction, could be used to form a chiral dihydrofuran.
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Epoxidation: The double bond of the chiral dihydrofuran can be epoxidized using an agent like m-chloroperoxybenzoic acid (m-CPBA) to stereoselectively form the corresponding epoxide, (3R,4R)-3,4-epoxyoxolane.
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Nucleophilic Ring Opening: The epoxide can then be opened by a nucleophilic source of the methylsulfanyl group, such as sodium thiomethoxide (NaSMe). This reaction would proceed with inversion of configuration at one center, so the stereochemistry of the starting epoxide would need to be chosen carefully to yield the desired (3R,4R) product. For instance, starting with a (3S,4R)-epoxide would lead to the desired product upon attack at the 4-position.
Potential Research Applications
Given its structure, (3R,4R)-4-Methylsulfanyloxolan-3-ol could be a valuable building block and a candidate for biological screening.
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Medicinal Chemistry: The chiral nature and the presence of hydrogen bond donors and acceptors make it an interesting scaffold for designing enzyme inhibitors. For example, similar structures with amino and hydroxyl groups on a tetrahydrofuran ring have been investigated as potential inhibitors for enzymes like Beta-Secretase 1 (BACE1), which is implicated in Alzheimer's disease.[2] The methylsulfanyl group can also participate in interactions with biological targets.
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Asymmetric Synthesis: It can serve as a chiral building block for the synthesis of more complex molecules. The functional groups can be further elaborated to introduce new functionalities.
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Biochemical Probes: Derivatives of this molecule could be synthesized to act as probes for studying biological pathways. For instance, the sulfur atom could be used for "click" chemistry modifications or for attaching reporter groups.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for (3R,4R)-4-Methylsulfanyloxolan-3-ol is not available, general laboratory safety precautions for handling novel chemicals should be strictly followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
(3R,4R)-4-Methylsulfanyloxolan-3-ol represents an intriguing, yet underexplored, chiral molecule. This guide has provided a comprehensive theoretical overview of its structure, predicted properties, and potential for synthesis and application. It is our hope that this document will serve as a catalyst for further experimental investigation into this and related compounds, ultimately unlocking their potential in various scientific disciplines. The lack of published experimental data underscores the opportunity for novel research in this area.
References
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PubChem. Rac-(3r,4r)-4-(methylsulfanyl)oxolan-3-ol. National Center for Biotechnology Information. [Link]
